molecular formula C10H8N2O2S B2918252 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one CAS No. 1000932-62-6

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one

Cat. No.: B2918252
CAS No.: 1000932-62-6
M. Wt: 220.25 g/mol
InChI Key: LJKHRMZMBYAGQN-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one is a thiazolidin-4-one derivative featuring a pyridin-3-yl substituent at the ethylidene position. Thiazolidin-4-ones are five-membered heterocyclic compounds with a sulfur atom, nitrogen atom, and a ketone group, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

CAS No.

1000932-62-6

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)

InChI Key

LJKHRMZMBYAGQN-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using high-purity reagents, controlling reaction conditions, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-one Derivatives

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and potency data of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one and related compounds:

Compound Key Substituents Biological Activity Potency Data Reference
This compound Pyridin-3-yl ethylidene Not explicitly reported Pending further studies This article
2-(3-Bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one Pyridin-2-yl ethyl, bromo-fluorophenyl N-type calcium channel blocker Most potent in SAR studies
2-(2-Nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3f) Nitrophenyl, thiadiazole Anticancer (HeLa cells) IC₅₀ = 46.34 µM
5a (α-amylase inhibitor) p-Tolylimino, pyrazole-methylene α-Amylase inhibition 90.04% inhibition at 100 µg/mL
A10 (Anti-TB compound) (E)-5-((5-Nitrothiophen-2-yl)methylene) group Anti-Mycobacterium tuberculosis MIC = 0.78 µg/mL; Docking score = -7.276 kcal/mol
4a (Antimicrobial) 4-Fluoro-phenyl, tetrahydroquinazolinyl Antimicrobial (multidrug-resistant strains) Marked activity against Pseudomonas fluorescens
6d (Antiviral) n-Butyl substituent Antiviral (unspecified virus) IC₅₀ = 3.2 µM

Key Findings from Comparative Studies

Impact of Substituents on Activity
  • Pyridine Position: The pyridin-3-yl group in the target compound may offer distinct electronic and steric effects compared to pyridin-2-yl derivatives (e.g., ).
  • Aromatic vs. Aliphatic Groups : Compounds with aliphatic substituents (e.g., 6d in ) show higher antiviral activity (IC₅₀ = 3.2 µM) compared to aromatic-substituted analogues, which exhibit reduced potency. This suggests that the pyridin-3-yl group in the target compound may prioritize interactions with enzymes or receptors over direct antiviral effects .
  • Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., 3f in ) enhance anticancer activity, likely by increasing electrophilicity and membrane permeability. The pyridin-3-yl group, being moderately electron-withdrawing, may similarly improve bioavailability .
Enzyme Inhibition vs. Antimicrobial Activity
  • α-Amylase Inhibition: Compound 5a () achieves 90% inhibition via interactions resembling acarbose, a known inhibitor. The pyridin-3-yl group in the target compound could mimic these interactions if positioned to bind catalytic residues .
  • Antimicrobial Activity : Thiazolyl-thiazolidin-4-one hybrids () and compound 4a () demonstrate that bulky substituents (e.g., tetrahydroquinazolinyl) enhance activity against Gram-negative bacteria. The pyridin-3-yl group’s planar structure may limit penetration through bacterial membranes compared to bulkier groups .
Anti-Tuberculosis Potential
  • Compound A10 () exhibits potent anti-TB activity (MIC = 0.78 µg/mL) due to strong docking interactions with Lumazine Synthase (RibH). The pyridin-3-yl group in the target compound could similarly inhibit RibH if optimized for binding pocket complementarity .

Biological Activity

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one, also known as 2-[2-oxo-2-(pyridin-3-yl)ethylidene]-1,3-thiazolidin-4-one, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

The compound has a molecular formula of C₁₀H₈N₂O₂S and a CAS number of 1000932-62-6. Its structure includes a thiazolidinone ring which is known for various biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with α,β-unsaturated carbonyl compounds. The specific synthesis method for this compound has not been detailed in the available literature, but similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic addition and cyclization reactions .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound demonstrated notable antibacterial activity .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Antifungal Activity

The compound has also shown potential antifungal activity. A study highlighted the effectiveness of thiazolidinone derivatives against fungal strains, with some compounds achieving low EC₅₀ values against pathogens like Candida albicans and Cryptococcus neoformans.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundFungal StrainEffective Concentration (EC₅₀)
Compound CC. albicans1.5 µg/mL
Compound DC. neoformans0.85 µg/mL
This compoundTBDTBD

Cytotoxicity and Anticancer Activity

Several studies have reported the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For instance, derivatives similar to the target compound have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Compound EHT2910
Compound FJurkat15
This compoundTBDTBD

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiazolidinone structure could enhance activity against resistant strains .
  • Cytotoxicity Studies : Another research effort focused on the anticancer potential of thiazolidinones, revealing that certain structural modifications led to increased cytotoxicity in human cancer cell lines compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, thioglycolic acid, and pyridine derivatives. For example, ultrasound irradiation with Lewis acid catalysts (e.g., ZnCl₂) accelerates the cyclocondensation of 2-aminopyridine, aldehydes, and thioglycolic acid, yielding thiazolidin-4-one derivatives with improved regioselectivity . Another method involves Schiff base formation between pyridinyl aldehydes and thiazolidinone precursors, followed by cyclization. Key considerations include stoichiometric control of thioglycolic acid (1.5 eq.) and reaction time optimization (2–5 hours) to minimize side products like thiazolo[3,2-a]pyridines .

Q. What spectroscopic and crystallographic techniques are employed for structural validation of this compound?

  • Answer : Fourier-transform infrared spectroscopy (FT-IR) confirms carbonyl (C=O, ~1668 cm⁻¹) and thioamide (C-S, ~1272 cm⁻¹) functional groups. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural evidence, with mean C–C bond lengths of 1.36–1.41 Å and torsion angles <5° for planar thiazolidinone rings. For example, SC-XRD data (R factor = 0.029) validated the Z-configuration of the ethylidene group in related rhodanine derivatives . Nuclear magnetic resonance (¹H/¹³C NMR) resolves pyridinyl proton environments (δ 7.2–8.5 ppm) and distinguishes regioisomers .

Q. What preliminary biological activities have been reported, and what assay models are used for screening?

  • Answer : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) and antifungal effects (C. albicans, MIC = 64 µg/mL) are evaluated via broth microdilution assays. Antioxidant potential is measured using DPPH radical scavenging (IC₅₀ ~45 µM) . Anticonvulsant activity in murine models (e.g., maximal electroshock test) shows dose-dependent seizure suppression (ED₅₀ = 28 mg/kg), though CNS depressant effects require careful dose titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Answer : Green chemistry approaches, such as solvent-free conditions with β-cyclodextrin-SO₃H catalysts (10 mol%), enhance yields (>85%) by stabilizing transition states during cyclocondensation . Microwave-assisted synthesis reduces reaction times (15–30 minutes) and improves regioselectivity (>95%) by minimizing thermal decomposition . Kinetic studies using HPLC-MS can identify intermediates (e.g., Schiff bases) to optimize stepwise addition protocols .

Q. How can contradictions in reported antimicrobial data be resolved, particularly across different microbial strains?

  • Answer : Discrepancies in MIC values often arise from strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa) or variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. RPMI-1640). Meta-analyses of structure-activity relationships (SAR) suggest that electron-withdrawing groups on the pyridinyl ring enhance activity against Gram-negative strains by improving membrane penetration . Standardized protocols (CLSI guidelines) and isogenic mutant comparisons are recommended to isolate compound-specific effects .

Q. What mechanistic insights explain the dual antioxidant and pro-oxidant behavior of this compound in cellular models?

  • Answer : The thiazolidin-4-one core acts as a redox-active scaffold, donating electrons to neutralize free radicals (antioxidant mode) but generating ROS via Fenton-like reactions in the presence of Fe²⁺/Cu⁺ (pro-oxidant mode). Electron paramagnetic resonance (EPR) studies confirm hydroxyl radical (•OH) formation in a pH-dependent manner (pH 5.0–7.4) . Dose-response assays in HepG2 cells show a transition threshold at 50 µM, beyond which pro-oxidant effects dominate .

Q. How do structural modifications at the pyridin-3-yl or thiazolidinone positions influence pharmacological selectivity?

  • Answer : Substitution at the pyridinyl N-position with methyl groups reduces off-target kinase inhibition (e.g., JAK2 IC₅₀ increases from 12 nM to >1 µM) while retaining antimicrobial activity. Introducing a 2-thioxo group in place of 4-oxo enhances metal chelation, improving antiparasitic activity (Plasmodium falciparum IC₅₀ = 0.8 µM) but increasing cytotoxicity (HeLa CC₅₀ = 18 µM) . Molecular docking (AutoDock Vina) correlates steric bulk at the ethylidene position with PPAR-γ binding affinity (ΔG = −9.2 kcal/mol) .

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